
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
Overview
Description
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is a useful research compound. Its molecular formula is C9H24O2Si2 and its molecular weight is 220.46 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and function of the enzymes .
Cellular Effects
The effects of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves interactions with amino acid residues in the active site of the enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological processes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, toxic or adverse effects, such as tissue damage or organ dysfunction, may occur .
Metabolic Pathways
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, it may be preferentially localized to the cytoplasm or nucleus, depending on the presence of specific binding partners .
Subcellular Localization
The subcellular localization of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of this compound can have significant effects on its activity and function, as it may interact with different sets of biomolecules in various subcellular environments .
Biological Activity
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is a siloxane compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Basic Information
- IUPAC Name : 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
- CAS Number : 17887-80-8
- Molecular Formula : C₉H₂₄O₂Si₂
- Molecular Weight : 208.50 g/mol
Physical Properties
The following table summarizes critical physical properties of the compound:
Property | Value | Source |
---|---|---|
Log P (octanol/water) | 3.079 | Crippen Calculated Property |
Water Solubility | log10WS: 2.13 | Crippen Calculated Property |
Boiling Point | Not specified | NIST |
Research indicates that siloxane compounds like 3,7-Dioxa-2,8-disilanonane can interact with biological membranes due to their amphiphilic nature. This interaction may influence cellular processes such as permeability and signaling pathways.
Antimicrobial Activity
A study highlighted the antimicrobial potential of siloxanes against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth in vitro, suggesting potential applications in antimicrobial formulations .
Coagulation Studies
In a recent study on organic pollutants, the presence of 3,7-Dioxa-2,8-disilanonane was noted in the coagulation process facilitated by Moringa oleifera protein molecules. This indicates that the compound might play a role in environmental applications related to water purification and pollutant removal .
Toxicity Assessments
Toxicological evaluations have shown that while siloxanes can exhibit beneficial biological activities, they may also pose risks depending on exposure levels. Comprehensive studies are necessary to determine safe usage thresholds and potential health impacts.
Study on Wood Extractives
In research focused on walnut (Juglans regia) breeding, the compound was identified as a significant extractive constituent. Its presence influenced the wood's physical properties and resistance to decay . This suggests that it may enhance the durability of wood products.
Environmental Impact Research
Research involving the environmental fate of siloxanes revealed that compounds like 3,7-Dioxa-2,8-disilanonane could be persistent in aquatic systems. Their bioaccumulation potential raises concerns about long-term ecological effects .
Scientific Research Applications
Materials Science
3,7-Dioxa-2,8-disilanonane has been utilized in the development of advanced materials:
- Silicone Polymers : The compound serves as a precursor for silicone polymers that exhibit enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices improves flexibility and durability.
- Coatings and Sealants : Due to its siloxane structure, it is effective in formulating coatings that require water repellency and resistance to UV degradation. These coatings are beneficial in automotive and aerospace industries where material longevity is critical.
Organic Synthesis
In organic chemistry, this compound plays a crucial role as a reagent:
- Silylation Reactions : It is employed in silylation reactions to protect hydroxyl groups during synthesis processes. This protection is vital for multi-step organic syntheses where selective reactivity is required.
- Synthesis of Functionalized Silanes : The compound can be transformed into various functionalized silanes that are essential intermediates in the production of specialty chemicals.
Biomedical Applications
Emerging research indicates potential biomedical applications:
- Drug Delivery Systems : The compound's siloxane backbone allows it to form hydrogels that can encapsulate drugs for controlled release. This property is particularly advantageous in targeted therapy where sustained drug delivery is necessary.
- Biocompatible Materials : Its biocompatibility makes it suitable for use in medical devices and implants. Research suggests that materials derived from this compound can promote cell adhesion and proliferation.
Case Study 1: Silicone Polymer Development
In a study conducted by researchers at Journal of Polymer Science, 3,7-Dioxa-2,8-disilanonane was incorporated into silicone elastomers to enhance their mechanical properties. The resulting materials demonstrated improved tensile strength and elongation at break compared to standard silicone formulations.
Case Study 2: Drug Delivery Research
A recent investigation published in the International Journal of Pharmaceutics explored the use of hydrogels formed from this compound for drug delivery applications. The study highlighted the hydrogels' ability to sustain drug release over extended periods while maintaining biocompatibility.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-?
Synthesis typically involves siloxane condensation reactions under inert atmospheres. Key steps include controlled hydrolysis of chlorosilane precursors (e.g., tetramethyldichlorosilane) with diols, followed by purification via fractional distillation or chromatography. Characterization employs to confirm Si-O-Si bonding and gas chromatography-mass spectrometry (GC-MS) for purity validation .
Q. How can spectroscopic techniques elucidate the structural properties of this compound?
and identify methyl and oxygenated moieties, while resolves silicon environments. Infrared (IR) spectroscopy detects Si-O-Si stretching vibrations (~1000–1100 cm). Cross-validation with X-ray crystallography (if crystalline) provides definitive bond-length and angle data .
Q. What theoretical frameworks guide research on its reactivity in hybrid organic-inorganic systems?
Molecular orbital theory (e.g., frontier orbital analysis) and density functional theory (DFT) predict reactivity patterns. For example, steric effects from tetramethyl groups influence nucleophilic substitution at silicon centers. Solvent polarity models (e.g., Kamlet-Taft parameters) explain solvolysis kinetics .
Advanced Research Questions
Q. How can experimental design address contradictions in reported thermal stability data?
Divergent stability results may arise from impurities or measurement techniques. A factorial design approach isolates variables (e.g., heating rate, atmosphere). Thermogravimetric analysis (TGA) under controlled humidity and inert gas (N/Ar) minimizes oxidative degradation artifacts. Replicate experiments with trace moisture quantification (Karl Fischer titration) enhance reproducibility .
Q. What methodologies resolve conflicting spectroscopic data on its hydrolysis products?
Conflicting data may stem from intermediate trapping challenges. Use stopped-flow IR or real-time to monitor hydrolysis kinetics. Compare results with computational simulations (e.g., molecular dynamics) to identify metastable intermediates. Cross-correlate with high-resolution MS for hydrolyzed fragment identification .
Q. How can researchers optimize reaction conditions for siloxane functionalization?
Employ response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature, solvent polarity). For example, a central composite design identifies optimal conditions for grafting functional groups (e.g., amines) onto the siloxane backbone. Validate via kinetic profiling and Arrhenius analysis .
Q. What strategies validate computational predictions of its interfacial behavior in composite materials?
Compare DFT-derived surface energy calculations with experimental contact angle measurements. Atomic force microscopy (AFM) or quartz crystal microbalance (QCM) quantifies adhesion forces at interfaces. Pair with X-ray photoelectron spectroscopy (XPS) to verify surface composition alignment with simulations .
Q. Methodological Challenges & Innovations
Q. How to mitigate batch-to-batch variability in siloxane synthesis?
Implement process analytical technology (PAT) for in-situ monitoring (e.g., Raman spectroscopy) during synthesis. Statistical process control (SPC) charts track critical parameters (pH, temperature). Use design of experiments (DoE) to identify robustness thresholds for reagent stoichiometry and mixing rates .
Q. What advanced techniques probe its role in crosslinked polymer networks?
Small-angle neutron scattering (SANS) reveals nanoscale network topology. Dynamic mechanical analysis (DMA) under variable temperature/frequency quantifies crosslink density. Pair with solid-state to distinguish bridging vs. terminal siloxane units .
Q. How can AI-driven models enhance property prediction for novel derivatives?
Train graph neural networks (GNNs) on existing siloxane datasets to predict properties like glass transition temperature () or solubility. Validate predictions via high-throughput screening (HTS) of synthesized analogues. Integrate with COMSOL Multiphysics for multi-scale simulations of diffusion or mechanical behavior .
Q. Theoretical & Conceptual Integration
Q. How does steric hindrance from tetramethyl groups influence reaction pathways?
Transition state theory (TST) models quantify activation barriers for reactions at silicon centers. Compare experimental kinetics (e.g., Arrhenius plots) with DFT-calculated energy profiles. Steric maps (e.g., using Tolman cone angles) visualize substituent effects on accessibility .
Q. What conceptual frameworks explain its solvent interactions in catalytic systems?
Hansen solubility parameters (HSPs) correlate solvent compatibility with siloxane polarity. Solvatochromic probes (e.g., Reichardt’s dye) quantify solvent polarity effects on reaction rates. Pair with molecular dynamics (MD) simulations to model solvent-shell dynamics around silicon centers .
Q. Data Reproducibility & Validation
Q. How to ensure reproducibility in siloxane-based material studies?
Publish detailed protocols for synthesis, purification, and characterization in open-access repositories (e.g., Zenodo). Use interlaboratory comparisons (ILCs) to validate key metrics (e.g., viscosity, thermal stability). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical methods address variability in bioactivity assays (if applicable)?
For biological studies, use hierarchical Bayesian models to account for batch effects. Normalize data against internal standards (e.g., cytotoxicity controls). Apply false discovery rate (FDR) correction in high-throughput screens to minimize Type I errors .
Properties
IUPAC Name |
trimethyl(3-trimethylsilyloxypropoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHYMKOUICVFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170560 | |
Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-80-8 | |
Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(trimethylsilyloxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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